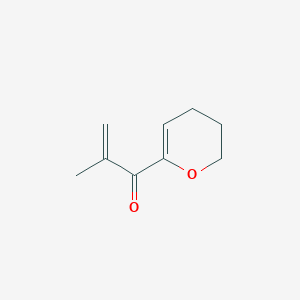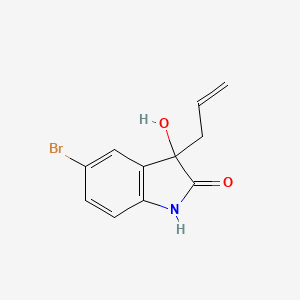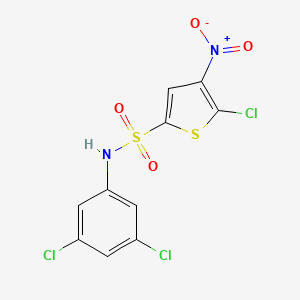![molecular formula C16H28N2O2 B12599063 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- CAS No. 649767-95-3](/img/structure/B12599063.png)
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- is an organic compound with a complex structure It is a derivative of benzenediol, where two amino groups are substituted at the 4 and 6 positions with 2,2-dimethylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- typically involves the reaction of 1,3-benzenediol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired substitution at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)-: Similar structure but different substitution pattern.
1,3-Dihydroxybenzene (Resorcinol): Lacks the amino groups and 2,2-dimethylpropyl substitutions.
1,4-Dihydroxybenzene (Hydroquinone): Different substitution pattern and lacks amino groups.
Uniqueness
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- is unique due to the specific substitution pattern and the presence of both hydroxyl and amino groups. This combination of functional groups gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
649767-95-3 |
|---|---|
Molekularformel |
C16H28N2O2 |
Molekulargewicht |
280.41 g/mol |
IUPAC-Name |
4,6-bis(2,2-dimethylpropylamino)benzene-1,3-diol |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)9-17-11-7-12(14(20)8-13(11)19)18-10-16(4,5)6/h7-8,17-20H,9-10H2,1-6H3 |
InChI-Schlüssel |
AYFVSFVOCPBWFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNC1=CC(=C(C=C1O)O)NCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)


![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)
![Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-](/img/structure/B12599060.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)

